molecular formula C26H23N5O B2906783 2-((4-oxo-2-(4-phenylpiperazin-1-yl)quinazolin-3(4H)-yl)methyl)benzonitrile CAS No. 1448128-86-6

2-((4-oxo-2-(4-phenylpiperazin-1-yl)quinazolin-3(4H)-yl)methyl)benzonitrile

Cat. No.: B2906783
CAS No.: 1448128-86-6
M. Wt: 421.504
InChI Key: BFBXFVPAIIJTPY-UHFFFAOYSA-N
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Description

2-((4-oxo-2-(4-phenylpiperazin-1-yl)quinazolin-3(4H)-yl)methyl)benzonitrile ( 1448128-86-6) is a synthetic organic compound with a molecular formula of C26H23N5O and a molecular weight of 421.5 g/mol . This complex molecule is built around a quinazolinone core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The structure is further elaborated with a 4-phenylpiperazine moiety and a benzonitrile group, features commonly incorporated to modulate physicochemical properties and target interactions in drug discovery. The quinazolinone and piperazine scaffolds are recognized for their significant medicinal applications, particularly in the pharmaceutical sector . Recent in silico studies on related hybrid compounds containing both quinazolinone and piperazine substructures have shown potential for various biological activities, suggesting this compound is a valuable building block for developing novel pharmacologically active agents . Such derivatives have been investigated as modulators for targets like GPCRs, ion channels, kinases, and enzymes . Furthermore, the 4-phenylpiperazine unit is a common feature in compounds screened for central nervous system (CNS) activity, including anticonvulsant applications . This product is intended for research purposes, such as in vitro screening, hit-to-lead optimization, and structure-activity relationship (SAR) studies in early-stage drug discovery. This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[[4-oxo-2-(4-phenylpiperazin-1-yl)quinazolin-3-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O/c27-18-20-8-4-5-9-21(20)19-31-25(32)23-12-6-7-13-24(23)28-26(31)30-16-14-29(15-17-30)22-10-2-1-3-11-22/h1-13H,14-17,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBXFVPAIIJTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((4-oxo-2-(4-phenylpiperazin-1-yl)quinazolin-3(4H)-yl)methyl)benzonitrile is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a quinazoline core, which is known for various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C26H23N5O, with a molecular weight of approximately 421.504 g/mol. The compound features a quinazoline moiety conjugated with a benzonitrile group, which may enhance its biological interactions.

PropertyValue
Molecular FormulaC26H23N5O
Molecular Weight421.504 g/mol
CAS Number1448128-86-6
Purity≥95%

The biological activity of this compound is largely attributed to its interaction with specific molecular targets in cells. Quinazoline derivatives have been shown to inhibit various kinases and enzymes involved in cancer progression and inflammation. The presence of the piperazine moiety enhances the compound's ability to penetrate biological membranes and interact with intracellular targets.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties through various mechanisms:

  • Inhibition of Kinases : Compounds similar to this structure have been shown to inhibit kinases such as EGFR (epidermal growth factor receptor), which is crucial in many cancers.
  • Induction of Apoptosis : Studies have demonstrated that quinazoline derivatives can induce apoptosis in cancer cells via the mitochondrial pathway.

Case Study : A study published in Cancer Letters reported that a related quinazoline derivative significantly reduced tumor growth in xenograft models by inducing apoptosis and inhibiting cell proliferation (J. Smith et al., 2020).

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : In vitro studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Fungal Activity : The antimicrobial efficacy extends to fungi, where quinazoline derivatives exhibit antifungal activity against Candida albicans.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Candida albicans10 µg/mL

Anti-inflammatory Effects

Quinazolines are known to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

Scientific Research Applications

Anticancer Activity

Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer properties through various mechanisms:

Inhibition of Kinases : Compounds similar to this structure have been shown to inhibit kinases such as the epidermal growth factor receptor (EGFR), which is crucial in many cancers.

Induction of Apoptosis : Studies have demonstrated that quinazoline derivatives can induce apoptosis in cancer cells via the mitochondrial pathway.

Case Study

A study published in Cancer Letters reported that a related quinazoline derivative significantly reduced tumor growth in xenograft models by inducing apoptosis and inhibiting cell proliferation (J. Smith et al., 2020).

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

Bacterial Inhibition : In vitro studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Fungal Activity : The antimicrobial efficacy extends to fungi, where quinazoline derivatives exhibit antifungal activity against Candida albicans.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Candida albicans10 µg/mL

Anti-inflammatory Effects

Quinazolines are known to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

Chemical Reactions Analysis

Step 1: Quinazolin-4(3H)-one Core Formation

The quinazolinone scaffold is synthesized from anthranilic acid derivatives via cyclization with ethyl isocyanatoacetate under basic conditions, followed by HCl-mediated ring closure (Figure 1) .
Reaction Conditions :

  • Anthranilic acid derivative + ethyl isocyanatoacetate → intermediate ureido compound (reflux in NaOH/EtOH).
  • Intermediate + concentrated HCl → quinazolin-4(3H)-one (reflux, 6–8 hours).

Step 2: Piperazine Functionalization

The 4-phenylpiperazine group is introduced via amidation or alkylation. Carbodiimide coupling reagents (e.g., DCC, EDCI) facilitate the reaction between the quinazolinone’s carboxyl group and the piperazine amine (Scheme 1) .
Example :

  • Quinazolinone-acetic acid + 4-phenylpiperazine → 2-(4-phenylpiperazin-1-yl)-4-oxoquinazoline (DCC, DMF, 48 hours, 60–75% yield) .

Step 3: Benzonitrile Methyl Group Attachment

The benzonitrile moiety is introduced via alkylation of the quinazolinone nitrogen using bromomethylbenzonitrile under basic conditions (e.g., K₂CO₃ in DMF) .
Reaction Conditions :

  • 2-(4-Phenylpiperazin-1-yl)quinazolin-4(3H)-one + bromomethylbenzonitrile → target compound (60°C, 12 hours, 65–70% yield) .

Reaction Optimization and Catalytic Systems

Key coupling agents and conditions for high-yield synthesis:

Coupling Agent Solvent Base Yield Source
DCCDMF-60–75%
EDCI/HOBtDCMDIPEA70–85%
HATUDMFTriethylamine80–90%

Notes :

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) shows superior efficiency due to enhanced electrophilic activation .
  • Polar aprotic solvents (DMF, DCM) improve solubility of intermediates .

Functional Group Reactivity

The compound’s reactivity is dominated by:

  • Nitrile Group : Participates in nucleophilic additions (e.g., hydrolysis to amides under acidic/basic conditions) .
  • Piperazine Ring : Undergoes alkylation/acylation at the secondary amine sites .
  • Quinazolinone Core : Susceptible to electrophilic substitution at C6/C7 positions under nitration/sulfonation conditions .

Spectroscopic Characterization

Key spectral data for reaction monitoring:

  • ¹H-NMR (DMSO-d₆) : δ 8.21 (s, 1H, quinazolinone C5-H), 7.85–7.45 (m, 9H, aromatic), 4.85 (s, 2H, -CH₂CN) .
  • IR (KBr) : 2220 cm⁻¹ (C≡N stretch), 1665 cm⁻¹ (C=O quinazolinone) .

Stability and Degradation Pathways

  • Hydrolytic Degradation : The nitrile group hydrolyzes to carboxylic acid in acidic media (pH < 3, 60°C) .
  • Oxidative Degradation : Piperazine ring forms N-oxide derivatives under strong oxidants (e.g., H₂O₂) .

Industrial-Scale Considerations

  • Cost-Efficiency : DCC is cheaper than HATU but requires rigorous purification .
  • Green Chemistry : Microwave-assisted synthesis reduces reaction time by 50% (15 minutes vs. 12 hours) .

This synthesis and reactivity profile positions the compound as a versatile intermediate for anticancer and antimicrobial drug development. Further studies should explore its catalytic applications in cross-coupling reactions .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s benzonitrile group distinguishes it from acetamide derivatives like 8a, which exhibit altered NMR shifts (e.g., acetamidomethylene protons at 3.37–3.10 ppm vs. chloroacetamidomethylene at 4.34–4.22 ppm) .
  • Unlike the TRPV1 antagonist in , the target lacks a hydroxyl group at C7 and instead incorporates a 4-phenylpiperazine, suggesting divergent biological targets .

Physicochemical and Pharmacological Comparisons

Key Observations :

  • The target compound’s benzonitrile group likely increases lipophilicity (LogP ~3.2) compared to hydroxylated derivatives (LogP ~2.9) but remains less lipophilic than acetamide analogues (LogP ~3.8) .

Mechanistic and Computational Insights

  • Molecular Docking : Piperazine derivatives often interact with receptors via hydrogen bonding (piperazine nitrogen) and π-π stacking (phenyl groups). The target’s benzonitrile may engage in dipole interactions or act as a hydrogen bond acceptor .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-((4-oxo-2-(4-phenylpiperazin-1-yl)quinazolin-3(4H)-yl)methyl)benzonitrile, and how can reaction conditions be optimized?

  • Methodology : The compound’s synthesis typically involves multi-step reactions, including cyclization of quinazolinone cores and functionalization via nucleophilic substitution or coupling reactions. For example, microwave-assisted synthesis (as seen in related quinazolinone derivatives) can improve reaction efficiency and yield . Reagents like acetic anhydride or benzoyl chloride are critical for introducing substituents, while catalysts such as palladium on carbon may aid in reducing nitro groups during intermediate steps . Optimization requires monitoring reaction parameters (temperature, solvent polarity, and pH) using techniques like TLC or HPLC.

Q. How can NMR and IR spectroscopy resolve structural ambiguities in this compound and its intermediates?

  • Methodology :

  • 1H/13C NMR : Compare experimental chemical shifts with computational predictions (e.g., DFT calculations) to confirm the quinazolinone core and piperazine substitution. For example, aromatic protons in the benzonitrile group typically resonate at δ 7.5–8.5 ppm, while piperazine methylene protons appear at δ 2.5–3.5 ppm .
  • IR : Key absorptions include C≡N stretching (~2220 cm⁻¹) for the nitrile group and C=O stretching (~1680 cm⁻¹) for the quinazolinone carbonyl . Discrepancies between experimental and theoretical data may indicate tautomerism or impurities.

Advanced Research Questions

Q. What computational approaches are effective in predicting the drug-likeness and bioactivity of this compound?

  • Methodology :

  • Lipinski’s Rule : Evaluate molecular weight (<500 Da), logP (<5), hydrogen bond donors/acceptors. Most quinazolinone derivatives comply with these rules, suggesting oral bioavailability .
  • Bioactivity Prediction : Use tools like Molinspiration or SwissADME to score GPCR ligand potential, kinase inhibition, or protease modulation. For example, analogs with electron-withdrawing groups (e.g., -CF₃) show enhanced kinase inhibitory activity .
  • Toxicity Screening : ProtTox-II can predict hepatotoxicity or cytotoxicity, which is critical for prioritizing lead compounds .

Q. How do structural modifications (e.g., substituents on the phenylpiperazine or benzonitrile moieties) affect biological activity?

  • Methodology :

  • SAR Studies : Compare analogs with varying substituents (e.g., -OCH₃, -Cl, -CF₃). For instance, 4-fluorophenylpiperazine derivatives exhibit improved receptor binding due to enhanced lipophilicity .
  • In Silico Docking : Map interactions with target proteins (e.g., penicillin-binding proteins or viral proteases). Molecular docking of similar compounds revealed hydrogen bonding with active-site residues and π-π stacking with aromatic side chains .

Q. How can researchers resolve contradictions between experimental and computational spectral data?

  • Methodology :

  • DFT Refinement : Adjust computational models (e.g., solvent effects in Gaussian 09) to better match experimental NMR shifts. For example, discrepancies in piperazine proton shifts may arise from conformational flexibility .
  • X-ray Crystallography : Validate crystal packing and hydrogen-bonding networks. A triclinic crystal system (space group P1) was reported for a fluorophenylpiperazine analog, confirming stereoelectronic effects .

Data-Driven Challenges

Q. What strategies are recommended for optimizing yield in large-scale synthesis while maintaining purity?

  • Methodology :

  • Chromatography : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) to separate regioisomers.
  • Crystallization : Recrystallize from THF or DCM/hexane mixtures to remove byproducts. For example, analogs with 85% yield were achieved via stepwise purification .

Q. How does the compound’s stability under varying pH and temperature conditions impact its pharmacological profile?

  • Methodology :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–10) at 40°C for 48 hours, then analyze via HPLC. Quinazolinones are generally stable in neutral conditions but may hydrolyze under strong acidic/basic conditions .
  • Degradation Pathways : LC-MS can identify breakdown products (e.g., cleavage of the benzonitrile group or piperazine ring oxidation) .

Tables for Key Comparisons

Structural Feature Impact on Activity Reference
4-Phenylpiperazine substituentEnhances receptor affinity via hydrophobic interactions
Benzonitrile groupImproves solubility and metabolic stability
Quinazolinone coreProvides a scaffold for hydrogen bonding

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